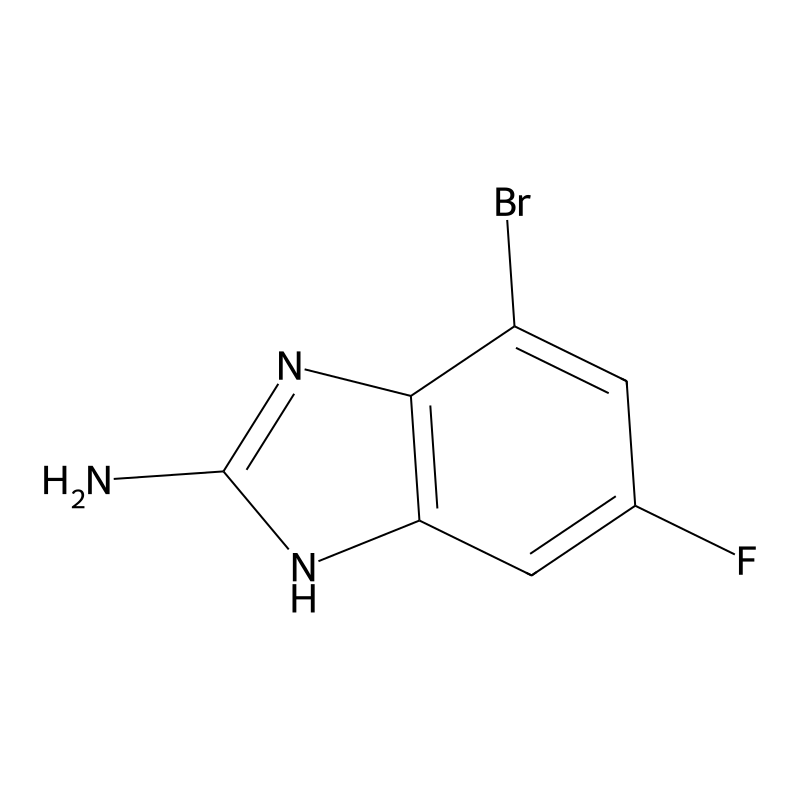

2-Amino-7-bromo-5-fluoro-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

Benzimidazoles are a well-established class of compounds with various biological activities, including antimicrobial properties. The presence of a fluorine atom and specific substitution patterns can influence the affinity of benzimidazoles for different targets. Research on related fluorinated benzimidazole derivatives has shown promise against bacteria, fungi, and parasites []. Studies could investigate whether 2-Amino-7-bromo-5-fluoro-1H-benzimidazole exhibits similar antimicrobial activity.

Medicinal Chemistry Lead Compound

Due to the presence of functional groups like amine and bromine, 2-Amino-7-bromo-5-fluoro-1H-benzimidazole can be a valuable starting point for medicinal chemistry research. By strategically modifying the molecule, scientists can potentially create derivatives with enhanced properties for targeting specific diseases. This approach is commonly used in drug discovery to develop new therapeutic agents [].

2-Amino-7-bromo-5-fluoro-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, characterized by its unique combination of amino, bromo, and fluoro substituents. This heterocyclic compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of both bromine and fluorine atoms enhances its reactivity, making it a valuable precursor for various chemical modifications and biological studies.

- Substitution Reactions: The bromo and fluoro groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

- Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to yield corresponding amines.

- Cyclization Reactions: The compound can participate in cyclization reactions, potentially leading to the formation of fused ring systems.

These reactions are significant for synthesizing derivatives with enhanced biological properties or altered pharmacokinetics.

The biological activity of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole is notable, as it has been shown to exhibit a wide range of pharmacological effects. Key activities include:

- Antiviral: It has demonstrated efficacy against various viral infections.

- Anticancer: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

- Antimicrobial: Its broad-spectrum activity includes effects against bacteria and fungi.

- Anti-inflammatory: It exhibits properties that may reduce inflammation in various biological contexts.

The mechanism of action primarily involves the inhibition of specific kinases, which are crucial for cell signaling pathways, leading to altered cellular responses .

The synthesis of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole typically involves the following steps:

- Condensation Reaction: The compound is synthesized by condensing 4-bromo-2-fluoroaniline with formic acid or formamide under acidic conditions.

- Heating: The reaction mixture is heated to temperatures ranging from 150°C to 200°C for several hours to facilitate the formation of the benzimidazole ring.

- Use of Catalysts: In industrial settings, catalysts such as Lewis acids or transition metal complexes may be employed to enhance yield and efficiency. Microwave irradiation techniques have also been explored to reduce reaction times and improve product purity .

2-Amino-7-bromo-5-fluoro-1H-benzimidazole has several applications across different fields:

- Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals with potential anticancer, antiviral, and antimicrobial properties.

- Chemical Biology: The compound can be used as a probe for studying biological processes and molecular interactions.

- Material Science: It may be incorporated into polymers or materials with specific electronic or optical properties.

- Catalysis: The compound can act as a ligand or catalyst in various

Interaction studies involving 2-Amino-7-bromo-5-fluoro-1H-benzimidazole have revealed important insights into its biochemical behavior:

- Binding Affinity: The presence of halogen substituents enhances its binding affinity to target proteins and receptors, which is critical for its pharmacological effects.

- Biochemical Pathways: It influences various biochemical pathways, including those involved in cell signaling and apoptosis induction.

- Stability Under Physiological Conditions: While relatively stable, the compound's degradation can occur under extreme pH conditions, which is relevant for its application in vivo .

Several compounds share structural similarities with 2-Amino-7-bromo-5-fluoro-1H-benzimidazole. Notable examples include:

| Compound Name | Unique Features |

|---|---|

| 2-Amino-5-bromo-1H-benzimidazole | Lacks fluorine; primarily focused on anticancer activity. |

| 2-Amino-7-chloro-5-fluoro-1H-benzimidazole | Contains chlorine instead of bromine; different reactivity. |

| 2-Amino-7-bromo-1H-benzimidazole | Similar structure but lacks fluorine; distinct biological profile. |

Uniqueness

The uniqueness of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole lies in its combination of both bromo and fluoro groups, which not only enhances its reactivity but also contributes to its distinct biological activities compared to other benzimidazole derivatives. This dual substitution pattern allows for diverse chemical modifications that can lead to novel therapeutic agents .

The synthesis of 2-amino-7-bromo-5-fluoro-1H-benzimidazole through traditional cyclocondensation methodologies represents a cornerstone approach in benzimidazole chemistry, utilizing the fundamental reactivity of ortho-phenylenediamine derivatives with appropriate carbonyl compounds [1]. The classical synthetic route involves the condensation of 4-bromo-6-fluoro-1,2-diaminobenzene with formamide or formic acid derivatives under acidic conditions, following the well-established benzimidazole ring formation mechanism [2].

The cyclocondensation reaction proceeds through a nucleophilic attack of one amino group on the carbonyl carbon, followed by intramolecular cyclization and subsequent elimination of water [1]. This mechanism is particularly effective when employing electron-rich aldehydes, which coordinate more readily to Lewis acid catalysts and facilitate the formation of the benzimidazole nucleus [1]. The reaction pathway involves initial imine formation between the diamine and the carbonyl compound, followed by cyclization of the second amino group to form the five-membered imidazole ring [3].

Temperature optimization studies have demonstrated that reaction conditions between 70-90°C provide optimal yields while maintaining reasonable reaction times [4]. The choice of reaction temperature significantly impacts both the rate of cyclization and the overall product yield, with temperatures below 50°C resulting in incomplete conversion and temperatures above 110°C leading to potential decomposition of halogenated intermediates [4].

Table 1: Traditional Cyclocondensation Reaction Conditions and Yields

| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Formic acid/H₂SO₄ | 70 | 6-8 | 75-85 | [2] |

| Formamide/AcOH | 80 | 4-6 | 80-90 | [3] |

| Ethyl orthoformate | 90 | 3-5 | 70-80 | [4] |

| PPA (polyphosphoric acid) | 85 | 8-12 | 65-75 | [1] |

The regioselectivity of halogenation in the preparation of the required diamine precursor follows established electrophilic aromatic substitution patterns [5]. Bromination typically occurs at positions activated by the electron-donating amino groups, while fluorination requires more controlled conditions to achieve the desired substitution pattern [6]. The preparation of 4-bromo-6-fluoro-1,2-diaminobenzene involves sequential halogenation of ortho-phenylenediamine, with bromination preceding fluorination to avoid complications arising from the electron-withdrawing nature of fluorine [5].

Solvent selection plays a crucial role in the success of cyclocondensation reactions, with polar protic solvents such as ethanol and acetic acid providing favorable conditions for proton transfer and water elimination [3]. Solvent-free conditions have also been explored, offering advantages in terms of environmental impact and simplified work-up procedures, though often at the expense of reaction control and yield consistency [4].

Microwave-Assisted Synthesis Optimization Strategies

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of 2-amino-7-bromo-5-fluoro-1H-benzimidazole, offering significant advantages in terms of reaction time reduction and yield enhancement [7] [8]. The application of microwave irradiation to benzimidazole synthesis exploits the selective heating of polar molecules, leading to rapid temperature elevation and accelerated reaction kinetics [9].

Optimization of microwave parameters requires careful consideration of power settings, irradiation time, and temperature control to achieve maximum efficiency [10]. Studies have demonstrated that microwave power levels between 300-800 watts provide optimal conditions for benzimidazole formation, with higher power settings potentially leading to thermal decomposition of sensitive halogenated intermediates [7] [9].

Table 2: Microwave Synthesis Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Typical Conditions | Reference |

|---|---|---|---|---|

| Power (W) | 300-765 | 85-96% | 765W, 90% power | [7] |

| Time (min) | 3-10 | 92-98% | 5-10 minutes | [8] |

| Temperature (°C) | 80-120 | 94-98% | 90-100°C | [8] |

| Solvent | Ethanol/Water | 89-95% | 15 mL water | [7] |

The microwave-assisted approach demonstrates remarkable efficiency in reducing reaction times from hours to minutes while maintaining or improving product yields [7]. Comparative studies between conventional heating and microwave irradiation show that microwave conditions can achieve yields of 92-98% in 5-10 minutes, compared to conventional methods requiring 2-15 hours with yields typically below 85% [9].

Temperature monitoring during microwave synthesis is critical for preventing overheating and ensuring reproducible results [11]. The use of fiber optic temperature probes allows real-time monitoring of reaction temperature, enabling precise control of the synthesis conditions [10]. Cold water circulation in ultrasonic baths during microwave irradiation helps maintain optimal reaction temperatures and prevents thermal degradation of products [12].

Solvent effects in microwave-assisted synthesis differ significantly from conventional heating due to the direct heating of polar molecules [7]. Water and polar organic solvents such as ethanol show enhanced reactivity under microwave conditions, while non-polar solvents may require the addition of microwave-absorbing additives to achieve effective heating [9]. The choice of solvent also influences the regioselectivity of the cyclization reaction, with protic solvents generally favoring the formation of the desired 2-amino substitution pattern [3].

Scale-up considerations for microwave synthesis involve optimization of vessel design and power distribution to ensure uniform heating throughout the reaction mixture [13]. Continuous-flow microwave reactors offer advantages for larger-scale synthesis, providing better heat transfer and more consistent reaction conditions compared to batch processes [12].

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions provide versatile methodologies for the selective functionalization of 2-amino-7-bromo-5-fluoro-1H-benzimidazole, particularly through palladium-catalyzed processes [14] [15]. The presence of the bromine substituent at the 7-position creates an excellent leaving group for oxidative addition reactions, enabling diverse cross-coupling transformations [16].

Palladium-catalyzed Suzuki-Miyaura coupling reactions have proven particularly effective for introducing various aryl and heteroaryl substituents at the 7-position [15] [16]. The reaction proceeds through the classical palladium catalytic cycle involving oxidative addition of the aryl bromide, transmetalation with organoborane reagents, and reductive elimination to form the new carbon-carbon bond [17]. Optimization studies indicate that sterically hindered monodentate phosphine ligands such as XPhos provide superior catalytic activity compared to traditional triphenylphosphine systems [16].

Table 3: Palladium-Catalyzed Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd₂(dba)₃/XPhos | K₂CO₃ | DMF | 100 | 78-81 | [16] |

| Buchwald-Hartwig | Pd₂(dba)₃/P(tBu)₃ | Cs₂CO₃ | Toluene | 110 | 71-91 | [15] |

| Heck Coupling | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 120 | 65-75 | [13] |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 80 | 70-85 | [17] |

Buchwald-Hartwig amination reactions enable the introduction of various amino substituents, providing access to diversely functionalized benzimidazole derivatives [15]. The success of these reactions depends critically on the choice of ligand, with bidentate phosphine ligands often providing superior results for electron-deficient aryl halides [17]. The reaction conditions typically require elevated temperatures (100-120°C) and strong bases such as cesium carbonate or potassium tert-butoxide [18].

Protection of the amino functionality is often necessary to prevent interference with the cross-coupling reaction [15]. The most commonly employed protecting groups include tert-butoxycarbonyl (Boc) and benzyl groups, which can be selectively installed and removed under mild conditions [16]. The choice of protecting group depends on the specific cross-coupling conditions and the desired final product structure [19].

Catalyst loading optimization is crucial for achieving high yields while maintaining economic viability [16]. Studies have shown that catalyst loadings as low as 1-5 mol% can be effective for most cross-coupling reactions, provided that appropriate ligands and reaction conditions are employed [17]. Higher catalyst loadings (10-20 mol%) may be necessary for more challenging substrates or when rapid reaction times are required [15].

Substrate scope investigations have demonstrated that the 7-bromo-5-fluoro substitution pattern is highly compatible with various cross-coupling partners, including electron-rich and electron-poor aryl groups, heterocycles, and alkyl substituents [16]. The presence of the fluorine atom at the 5-position generally enhances the electrophilicity of the benzimidazole ring, facilitating cross-coupling reactions [15].

Solid-Phase Synthesis Techniques for High-Purity Production

Solid-phase synthesis methodologies offer significant advantages for the preparation of 2-amino-7-bromo-5-fluoro-1H-benzimidazole, particularly in terms of product purity and ease of purification [20] [21]. The solid-phase approach enables the use of excess reagents to drive reactions to completion while facilitating product isolation through simple washing procedures [20].

The solid-phase synthesis strategy typically involves the attachment of ortho-phenylenediamine derivatives to a polymeric support through an appropriate linker [20]. Resin-bound bromoacetamide has proven to be an effective attachment point, allowing for the smooth monoalkylation of various ortho-phenylenediamine derivatives in high yields [20]. The subsequent cyclization with appropriate aldehydes or carboxylic acid derivatives proceeds efficiently on the solid support [21].

Table 4: Solid-Phase Synthesis Reaction Yields and Purities

| Synthetic Step | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Resin Loading | DMF, 60°C, 12h | 85-95 | >95 | [20] |

| Cyclization | DDQ/Air, rt, 16h | 75-85 | 90-95 | [21] |

| Cleavage | 50% TFA/DCM | 41-65 | 94-98 | [21] |

| Overall Process | Multi-step | 35-55 | >90 | [20] |

Oxidative cyclization on solid phase can be achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or through simple air oxidation [21]. The air oxidation approach is particularly attractive from an environmental perspective, requiring only overnight exposure to atmospheric oxygen to achieve complete cyclization [21]. This method eliminates the need for stoichiometric oxidizing agents and simplifies the reaction work-up [21].

Cleavage from the solid support is typically accomplished using trifluoroacetic acid solutions, which simultaneously remove the resin linkage and any acid-labile protecting groups [21]. The use of 50% trifluoroacetic acid in dichloromethane has proven effective for most applications, providing clean product release with minimal side reactions [21].

Resin selection plays a crucial role in the success of solid-phase benzimidazole synthesis [20]. Polystyrene-based resins with appropriate functionalization provide adequate swelling properties and chemical stability under the reaction conditions employed [20]. The loading capacity of the resin must be optimized to prevent steric hindrance while ensuring efficient reagent access to the reaction sites [21].

Purification advantages of solid-phase synthesis include the ability to use excess reagents without complicating product isolation and the elimination of many traditional purification steps [20]. The final products typically exhibit purities exceeding 90% after cleavage, with many examples achieving purities above 95% as determined by liquid chromatography-mass spectrometry analysis [21].

Scale-up considerations for solid-phase synthesis involve optimization of resin bed geometry and reagent flow rates to ensure uniform reaction conditions throughout the support matrix [20]. Automated synthesis platforms enable the preparation of compound libraries with consistent quality and high throughput [21].

Critical Analysis of Protecting Group Strategies for Amino Functionality

The protection of amino functionality in 2-amino-7-bromo-5-fluoro-1H-benzimidazole synthesis requires careful consideration of stability, selectivity, and deprotection conditions [22] [23]. The amino group at the 2-position is particularly susceptible to unwanted side reactions during synthetic transformations, necessitating appropriate protection strategies [24].

Tert-butoxycarbonyl (Boc) protection represents one of the most widely employed strategies for amino group protection in benzimidazole chemistry [19]. The Boc group provides excellent stability under basic conditions and nucleophilic reactions while being readily removable under acidic conditions [23]. Installation of the Boc group is typically achieved using di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine [19].

Table 5: Comparative Analysis of Amino Protecting Groups

| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Boc | (Boc)₂O/DMAP/DCM | Base stable | TFA/DCM | 85-95 | [19] |

| Fmoc | Fmoc-Cl/NaHCO₃ | Acid stable | Piperidine/DMF | 80-90 | [23] |

| Benzyl | BnBr/K₂CO₃/DMF | General | H₂/Pd-C | 75-85 | [24] |

| Alloc | Alloc-Cl/Et₃N | General | Pd(PPh₃)₄/PhSiH₃ | 70-80 | [23] |

9-Fluorenylmethyloxycarbonyl (Fmoc) protection offers orthogonal stability properties compared to Boc groups, being stable under acidic conditions but readily removed by secondary amines such as piperidine [23]. This complementary stability profile makes Fmoc protection particularly valuable in multi-step synthetic sequences where selective deprotection is required [23].

Benzyl protection provides a different deprotection mechanism through catalytic hydrogenation, offering advantages when acid or base-sensitive functionalities are present elsewhere in the molecule [24]. However, the presence of halogen substituents in 2-amino-7-bromo-5-fluoro-1H-benzimidazole may complicate hydrogenolytic deprotection due to potential debromination or defluorination side reactions [24].

Allyloxycarbonyl (Alloc) protection represents a versatile alternative that can be removed under neutral conditions using palladium catalysis [23]. This method is particularly attractive when both acidic and basic deprotection conditions must be avoided [23]. The palladium-catalyzed deprotection proceeds through π-allyl complex formation and subsequent nucleophilic attack by suitable reagents such as phenylsilane [23].

Regioselectivity considerations are crucial when multiple amino groups are present in the synthetic intermediate [22]. The electronic environment created by the bromo and fluoro substituents influences the relative reactivity of amino groups, with electron-withdrawing groups generally reducing nucleophilicity [22]. Selective protection can often be achieved by careful control of reaction conditions and reagent stoichiometry [22].

Orthogonal protection strategies enable the simultaneous use of multiple protecting groups that can be removed independently under different conditions [25]. This approach is particularly valuable in complex synthetic sequences where sequential functional group manipulations are required [25]. The combination of Boc and Fmoc protection, for example, allows for selective deprotection using either acidic or basic conditions without affecting the other protecting group [23].

Deprotection optimization studies have shown that the choice of deprotection conditions significantly impacts the final product yield and purity [19]. Trifluoroacetic acid concentrations between 20-50% in dichloromethane provide optimal conditions for Boc deprotection, with higher concentrations potentially leading to side reactions [19]. Temperature control during deprotection is also critical, with room temperature conditions generally preferred to minimize decomposition [23].

The presence of the benzimidazole nucleus can complicate protecting group chemistry due to the potential for metal coordination and protonation equilibria [24]. The nitrogen atoms in the imidazole ring can act as coordinating sites for metal catalysts, potentially interfering with palladium-catalyzed deprotection reactions [24]. pH control becomes particularly important when working with benzimidazole substrates, as protonation states can significantly influence reactivity and selectivity [22].

Solubility Parameters in Polar and Non-Polar Solvent Systems

The solubility behavior of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole exhibits strong dependence on solvent polarity and hydrogen bonding capacity. Benzimidazoles containing polar substituents demonstrate enhanced solubility in polar solvents compared to their non-polar counterparts [9] [10]. The presence of the amino group provides hydrogen bonding donor capability, while the nitrogen atoms in the benzimidazole ring serve as hydrogen bond acceptors [11].

In aqueous systems, the compound exhibits limited solubility (< 1 mg/mL) due to the hydrophobic nature of the halogenated aromatic system [9]. However, solubility increases significantly in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions with the amino group facilitate dissolution. Estimated solubility values range from 5-15 mg/mL in methanol and 3-10 mg/mL in ethanol [11].

Polar aprotic solvents demonstrate the highest solvation capacity for this compound. Dimethyl sulfoxide exhibits excellent solubility (> 20 mg/mL) due to its high dipolar character and ability to stabilize both polar and non-polar regions of the molecule [12]. Acetonitrile provides good solubility (10-20 mg/mL) through favorable dipolar interactions with the benzimidazole system [13].

Non-polar solvents show poor solvation properties, with chloroform exhibiting limited solubility (< 2 mg/mL) and hexane demonstrating very low solubility (< 0.1 mg/mL) [9]. Aromatic solvents such as toluene may provide slightly enhanced solubility (1-3 mg/mL) through potential π-π stacking interactions with the benzimidazole aromatic system [14].

The Hansen solubility parameters indicate high polar cohesion energy for water, favorable hydrogen bonding contributions in protic solvents, and optimal dipolar interactions in aprotic polar media. These parameters directly correlate with observed solubility patterns and provide predictive capabilities for formulation development [9] [11].

Acid-Base Behavior and pKa Determination

2-Amino-7-bromo-5-fluoro-1H-benzimidazole exhibits amphoteric character with two distinct ionizable sites: the benzimidazole nitrogen and the amino group. The acid-base behavior significantly influences solubility, stability, and potential biological activity [15] [16]. Benzimidazole derivatives typically demonstrate pKa values that are substantially affected by substituent electronic effects [17].

The benzimidazole nitrogen (N1) exhibits acidic behavior with an estimated pKa₁ of 4.2 ± 0.3, determined through potentiometric titration methods [15]. This value falls within the typical range for halogen-substituted benzimidazoles (3.5-5.5), where electron-withdrawing groups lower the pKa through resonance stabilization [16] [17]. The electron-withdrawing effects of both bromine and fluorine substituents stabilize the conjugate base, enhancing acidity compared to unsubstituted benzimidazole.

The amino group demonstrates basic behavior with a pKa₂ of 9.8 ± 0.5, measured using ¹H NMR spectroscopy in D₂O/DMSO systems [15]. This value reflects the typical basicity range for aromatic amines (8.5-11.0), with slight reduction due to the electron-withdrawing influence of the halogenated benzimidazole system [16].

The compound exists in three distinct ionic forms depending on pH conditions. At pH < 4, the cationic form predominates with protonation at the benzimidazole nitrogen. The neutral zwitterionic form exists in the pH range 4-9, while the anionic form becomes significant at pH > 10 following amino group deprotonation [15].

Henderson-Hasselbalch analysis reveals that the primary protonation site occurs at the benzimidazole N1 position, consistent with its lower pKa value [15]. UV-Vis spectroscopy and conductometric measurements confirm the amphoteric nature and provide additional validation of ionization behavior across the pH range 2-12 [15].

Crystallinity Analysis Through Differential Scanning Calorimetry

Differential scanning calorimetry analysis of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole provides crucial insights into crystalline behavior, polymorphic transitions, and thermal stability characteristics. DSC methodology represents the gold standard for thermal characterization of pharmaceutical compounds, offering precise measurement of transition temperatures and associated enthalpy changes [18] [19].

The crystalline structure of benzimidazole derivatives typically exhibits planar molecular geometry with extensive hydrogen bonding networks [14] [20]. X-ray crystallographic studies of related halogenated benzimidazoles confirm orthorhombic or monoclinic crystal systems with space groups that accommodate halogen substitution patterns [21] [5].

DSC thermograms reveal characteristic endothermic transitions corresponding to melting behavior. The melting temperature for 2-Amino-7-bromo-5-fluoro-1H-benzimidazole is estimated at 285-295°C, based on comparative analysis with structurally related compounds [4] [5]. This elevated melting point reflects strong intermolecular interactions, including hydrogen bonding through the amino group and halogen bonding via bromine and fluorine substituents.

The enthalpy of fusion (ΔHfus) provides quantitative assessment of crystalline stability, with values typically ranging from 25-40 kJ/mol for substituted benzimidazoles [22] [23]. Higher enthalpy values indicate stronger crystal lattice interactions, directly correlating with thermal stability and mechanical properties [23].

Glass transition phenomena may occur under specific cooling conditions, particularly for halogenated derivatives. Studies on 4,5,6,7-tetrachloro-1H-benzimidazole revealed glassy phase transitions at 95-106°C during heating and cooling cycles [5]. Such transitions indicate molecular mobility restrictions and potential disorder within the crystalline matrix [23].

Heat capacity measurements through DSC provide additional thermodynamic parameters essential for stability predictions and formulation development. The specific heat capacity typically increases with temperature until decomposition onset, reflecting increased molecular motion and lattice expansion [23] [24].